molecular formula C38H41N5O5 B12432557 Chmfl-btk-01

Chmfl-btk-01

Cat. No.: B12432557
M. Wt: 647.8 g/mol
InChI Key: UBXBHXGYYBYXOB-UHFFFAOYSA-N
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Description

CHMFL-BTK-01 is a highly selective irreversible inhibitor of Bruton’s tyrosine kinase (BTK). It has an IC50 value of 7 nM, making it a potent inhibitor. This compound is known for its ability to inhibit BTK Y223 auto-phosphorylation, which is crucial for its function .

Preparation Methods

The synthesis of CHMFL-BTK-01 involves a multi-step process. The key steps include the formation of the core structure through a series of reactions, including amide bond formation and cyclization. The final product is obtained after purification and characterization. Industrial production methods typically involve optimizing these steps to ensure high yield and purity .

Chemical Reactions Analysis

CHMFL-BTK-01 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

    Reduction: This reaction can reduce certain functional groups, affecting the compound’s stability and reactivity.

    Substitution: This reaction can replace specific atoms or groups within the molecule, potentially enhancing its selectivity and potency.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

CHMFL-BTK-01 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study BTK-related pathways and mechanisms.

    Biology: It helps in understanding the role of BTK in various cellular processes, including B-cell receptor signaling.

    Medicine: It is being investigated for its potential therapeutic applications in treating B-cell malignancies, such as non-Hodgkin lymphoma and chronic lymphocytic leukemia.

    Industry: It is used in the development of new BTK inhibitors with improved selectivity and potency

Mechanism of Action

CHMFL-BTK-01 exerts its effects by irreversibly binding to the cysteine residue at position 481 of BTK. This binding inhibits the kinase activity of BTK, preventing the phosphorylation of downstream targets. The inhibition of BTK disrupts B-cell receptor signaling, leading to reduced B-cell proliferation and survival .

Comparison with Similar Compounds

CHMFL-BTK-01 is unique due to its high selectivity and irreversible binding to BTK. Similar compounds include:

These compounds share a similar mechanism of action but differ in their selectivity, potency, and side effect profiles.

Biological Activity

CHMFL-BTK-01 is a potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme involved in B-cell receptor signaling and various inflammatory processes. This article delves into the biological activity of this compound, exploring its mechanism of action, efficacy in various models, and its potential therapeutic applications.

Overview of this compound

This compound, also referred to as compound 9, was developed through structure-based drug design aimed at creating selective covalent inhibitors of BTK. It exhibits an impressive IC50 value of 7 nM , indicating its potency in inhibiting BTK activity. The compound has shown a high selectivity profile in KINOMEscan assays, with an S score of 0.00 among 468 kinases at a concentration of 1 μM, confirming its specificity for BTK over other kinases .

The mechanism by which this compound exerts its effects involves irreversible binding to the cysteine residue at position 481 (Cys481) of the BTK enzyme. This covalent modification effectively inhibits BTK's auto-phosphorylation and downstream signaling pathways critical for B-cell activation and proliferation:

  • Inhibition of BTK Phosphorylation : this compound significantly inhibits BTK Y223 auto-phosphorylation with an EC50 of less than 30 nM .
  • Cell Cycle Arrest : In cellular models, this compound induces cell cycle arrest in the G0/G1 phase and promotes apoptosis in B-cell lines such as U2932 and Pfeiffer .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively suppresses the proliferation of hematological tumor cell lines. The compound was evaluated against several cancer cell lines, revealing significant antiproliferative activity:

Cell LineGI50 (μM)
U29320.008
Pfeiffer0.012
Ramos0.015

These results indicate that this compound can selectively target malignant B cells while exhibiting minimal effects on normal B cells .

In Vivo Efficacy

The efficacy of this compound has also been assessed in vivo using xenograft mouse models. In these studies, treatment with this compound resulted in a marked reduction in tumor growth compared to control groups, demonstrating its potential as a therapeutic agent for B-cell malignancies.

Case Studies

  • B-cell Lymphoma : A study involving Raji xenograft models showed that administration of this compound led to significant tumor regression, supporting its role as a viable treatment option for B-cell lymphomas .
  • Rheumatoid Arthritis : In models of rheumatoid arthritis, this compound demonstrated the ability to ameliorate inflammatory responses by inhibiting the secretion of pro-inflammatory cytokines such as TNFα and IL-6 .

Comparative Analysis with Other BTK Inhibitors

To contextualize the potency and selectivity of this compound, it is useful to compare it with other known BTK inhibitors:

CompoundIC50 (nM)Selectivity Profile
This compound7Highly selective (S score = 0.00)
Ibrutinib5Less selective; affects multiple kinases
ACP-19610Moderate selectivity

This comparison highlights the superior selectivity and potency of this compound, making it a promising candidate for further clinical development .

Properties

Molecular Formula

C38H41N5O5

Molecular Weight

647.8 g/mol

IUPAC Name

4-tert-butyl-N-[2-methyl-3-[1-methyl-5-[4-(morpholine-4-carbonyl)-3-(prop-2-enoylamino)anilino]-6-oxopyridin-3-yl]phenyl]benzamide

InChI

InChI=1S/C38H41N5O5/c1-7-34(44)40-32-22-28(15-16-30(32)36(46)43-17-19-48-20-18-43)39-33-21-26(23-42(6)37(33)47)29-9-8-10-31(24(29)2)41-35(45)25-11-13-27(14-12-25)38(3,4)5/h7-16,21-23,39H,1,17-20H2,2-6H3,(H,40,44)(H,41,45)

InChI Key

UBXBHXGYYBYXOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CN(C(=O)C(=C3)NC4=CC(=C(C=C4)C(=O)N5CCOCC5)NC(=O)C=C)C

Origin of Product

United States

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